4-Bromo-3-ethoxy-N-ethyl-N-methylbenzamide
Overview
Description
Scientific Research Applications
Sigma Receptor Scintigraphy
A study investigated the potential of a new iodobenzamide, specifically designed to visualize primary breast tumors in humans in vivo. The accumulation of this benzamide in tumors is based on its preferential binding to sigma receptors, which are overexpressed on breast cancer cells. This research suggests the potential application of structurally similar benzamides, such as 4-Bromo-3-ethoxy-N-ethyl-N-methylbenzamide, in diagnostic imaging and cancer research due to their affinity for sigma receptors (Caveliers et al., 2002).
Repellent Efficacy
Another study focused on the efficacy of various insect repellents, including N,N-diethyl-3-methylbenzamide (DEET), against mosquito bites. This research highlights the importance of chemical compounds in developing effective repellents for public health applications, especially in preventing mosquito-borne diseases. The study's findings on the repellency of DEET and similar compounds might provide a basis for exploring the repellent properties of this compound and its potential use in this field (Fradin & Day, 2002).
Exposure and Health Effects
Research on the exposure to parabens and their metabolites in humans has raised concerns about their potential health effects due to their endocrine-disrupting capabilities. A study quantified various parabens and their metabolites in human samples, providing critical data on human exposure to these compounds. Such research underscores the importance of understanding the distribution, metabolism, and excretion of chemical compounds, including potentially this compound, in assessing their safety and impact on human health (Yu et al., 2021).
Future Directions
Properties
IUPAC Name |
4-bromo-3-ethoxy-N-ethyl-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-4-14(3)12(15)9-6-7-10(13)11(8-9)16-5-2/h6-8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIZQBSTPWMBOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=CC(=C(C=C1)Br)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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